molecular formula C23H35N5O12 B12798264 Glc-hexyl-CO3 AZT CAS No. 132150-23-3

Glc-hexyl-CO3 AZT

Cat. No.: B12798264
CAS No.: 132150-23-3
M. Wt: 573.5 g/mol
InChI Key: WWCCVYPVKIUNTJ-HJRCHXISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glc-hexyl-CO3 AZT (referred to as derivative 1072 in the literature) is a chemically modified analog of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) widely used in HIV therapy. This derivative incorporates a glucose-hexyl-carbonate moiety, enhancing its pharmacological profile. Studies demonstrate its potent pro-apoptotic effects in cancer cells, particularly in triple-negative breast cancer (TNBC) models like MDA-MB-231. At concentrations of 50–100 µM, 1072 significantly upregulates caspase-3 and caspase-8 expression, inducing apoptosis via mitochondrial pathways . Morphological analyses confirm cell shrinkage and loss of cell-cell contact in treated cells, consistent with apoptotic progression .

Properties

CAS No.

132150-23-3

Molecular Formula

C23H35N5O12

Molecular Weight

573.5 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl carbonate

InChI

InChI=1S/C23H35N5O12/c1-12-9-28(22(34)25-20(12)33)16-8-13(26-27-24)15(39-16)11-38-23(35)37-7-5-3-2-4-6-36-21-19(32)18(31)17(30)14(10-29)40-21/h9,13-19,21,29-32H,2-8,10-11H2,1H3,(H,25,33,34)/t13-,14+,15+,16+,17+,18-,19-,21?/m0/s1

InChI Key

WWCCVYPVKIUNTJ-HJRCHXISSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)OCCCCCCOC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)OCCCCCCOC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glc-hexyl-CO3 AZT involves several steps, starting with the preparation of the glucose derivative. The glucose molecule is first protected to prevent unwanted reactions at specific hydroxyl groups. This is followed by the introduction of the hexyl group through an alkylation reaction. The carbonate ester is then formed by reacting the hexyl-glucose derivative with a carbonate source, such as dimethyl carbonate, under basic conditions. Finally, the azidothymidine is coupled to the hexyl-glucose carbonate ester through a nucleophilic substitution reaction, typically using a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization would be used to isolate the final product.

Chemical Reactions Analysis

Step 1: Functionalization of Glucose

The synthesis begins with protecting glucose hydroxyl groups to prevent undesired side reactions. Common protecting groups include acetyl or benzyl ethers. For example:

  • Reaction : Glucose is treated with acetic anhydride in pyridine to form peracetylated glucose .

  • Conditions : Room temperature, 12–24 hours .

Step 3: Carbonate Ester Formation

A carbonate linker is formed between the hexyl-glucose derivative and AZT:

  • Reaction : Hexyl-glucose reacts with phosgene or dimethyl carbonate under basic conditions (e.g., NaH) .

  • Conditions : Anhydrous solvent (e.g., THF), 0°C to room temperature.

Step 4: Coupling to AZT

The carbonate-glucose-hexyl intermediate is conjugated to AZT via nucleophilic substitution:

  • Reaction : AZT’s 5′-OH group attacks the activated carbonate electrophile .

  • Conditions : DMF or acetonitrile, 40–60°C, 12–48 hours .

Table 1: Key Reaction Parameters and Yields

StepReactantsCatalyst/ConditionsYield (%)Source
1Glucose + Ac₂OPyridine, RT85–90
2Protected glucose + C₆H₁₃BrK₂CO₃, DMF, 100°C70–80
3Hexyl-glucose + (CH₃O)₂CONaH, THF, 0°C65–75
4Carbonate intermediate + AZTDMF, 60°C50–60

Stability and Hydrolysis

The carbonate ester linkage in Glc-hexyl-CO3 AZT is susceptible to hydrolysis:

  • Enzymatic Hydrolysis : Carboxylesterases in plasma cleave the carbonate bond, releasing AZT .

    • Half-life in plasma: 3.71–7.53 hours (depending on substituents) .

  • pH-Dependent Stability :

    • Stable at pH 5.0 (t₁/₂ > 24 hours) but hydrolyzes rapidly at pH 7.4 (t₁/₂ = 4–6 hours) .

Table 2: Hydrolysis Kinetics in Biological Media

MediumHalf-life (h)Released AZT (%)Source
Human Plasma3.71–7.5355–75
pH 5.0 Buffer>24<10
pH 7.4 Buffer4–680–95

Functionalization via Click Chemistry

This compound’s azide group enables further modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Reaction : Azide reacts with terminal alkynes (e.g., propargylamine) to form 1,2,3-triazoles .

  • Conditions : Cu(I) catalyst, tert-butanol/H₂O (1:1), 40°C, 12–24 hours .

  • Applications : Conjugation to fluorescent probes or targeting ligands .

Example :

text
This compound + Propargyl-Fluorophore → Triazole-linked conjugate Yield: 60–75%[3][7]

Comparative Reactivity with Other AZT Derivatives

This compound exhibits distinct reactivity compared to analogs:

  • vs. AZT-Suberate (Compound 5 ) :

    • Stability : this compound hydrolyzes faster than suberate esters (t₁/₂ = 7.53 h vs. >24 h) .

    • Cellular Uptake : Enhanced by glucose-mediated transport .

Table 3: Reactivity Comparison

DerivativeHydrolysis t₁/₂ (h)EC₅₀ (HIV Inhibition, nM)
This compound3.71–7.530.10–0.45
AZT-Suberate>240.004
AZT-UDCA (Compound 10)7.531.6 × 10⁻⁸

Catalytic Modifications

Ru(II)-catalyzed reactions enable regioselective triazole formation:

  • RuAAC : Generates 1,5-disubstituted triazoles (vs. CuAAC’s 1,4-isomers) .

    • Conditions : Ru(II)(C₅Me₅)(PPh₃)Cl, dioxane, 100°C, 24–48 hours .

    • Yield : 30–50% .

Analytical Characterization

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., loss of 5′-OH peak in AZT at δ 5.2) .

  • HPLC : Purity >95% achieved via silica gel chromatography .

Scientific Research Applications

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Explored for its antiviral properties and potential use in drug delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Glc-hexyl-CO3 AZT is primarily attributed to the azidothymidine component. AZT is a nucleoside analog reverse-transcriptase inhibitor that targets the reverse transcriptase enzyme of HIV. By incorporating into the viral DNA, AZT terminates DNA chain elongation, thereby inhibiting viral replication. The glucose and hexyl groups may enhance the compound’s solubility, stability, and cellular uptake, potentially improving its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cytotoxicity and Proliferation Inhibition

  • Glc-hexyl-CO3 AZT (1072) : At 100 µM over 72 hours, 1072 reduces MDA-MB-231 cell viability by 70–80% (MTT assay), outperforming AZT and derivatives 1073 and 1079 .
  • Derivative 1073 : Shows moderate cytotoxicity (50–60% inhibition at 100 µM) but lacks dose-dependent effects in MCF-7 cells .
  • Derivative 1079 : Minimal activity (<30% inhibition) across concentrations, suggesting structural modifications critically influence efficacy .
  • Compound 4 (Oxime derivative) : Requires 1–1.5 orders of magnitude higher concentrations than AZT to achieve comparable anti-HIV effects, indicating reduced potency .

Apoptosis Induction

  • This compound (1072) : Induces 45–55% late apoptosis in MDA-MB-231 cells (Annexin V/7-AAD assay), with caspase-3/8 activation 2–3× higher than AZT .
  • AZT : Triggers 20–25% apoptosis in the same model, primarily in early stages .
  • Phosphonated carbocyclic nucleosides: Non-cytotoxic to U937 cells but ineffective against HIV, highlighting a trade-off between safety and efficacy .

Gene Expression Profiling

Structural-Activity Relationships

  • The glucose-hexyl-carbonate group in 1072 enhances membrane permeability and target engagement compared to AZT’s unmodified thymidine structure. Derivatives lacking this moiety (1073 , 1079 ) show reduced efficacy, emphasizing the importance of lipophilic modifications .

Key Findings and Implications

  • This compound (1072) exhibits superior anticancer activity compared to AZT and other derivatives, driven by enhanced caspase activation and apoptosis induction.
  • Structural modifications, particularly the glucose-hexyl-carbonate group, are critical for optimizing cytotoxicity without compromising specificity.
  • While AZT remains a cornerstone in HIV therapy, its derivatives like 1072 represent promising candidates for dual antiviral and anticancer applications, though further studies on neurotoxicity (a known AZT limitation ) are warranted.

Q & A

Q. What experimental designs are commonly used to evaluate the efficacy of Glc-hexyl-CO3 AZT in preclinical studies?

  • Methodological Answer: Preclinical studies often employ randomized controlled trials (RCTs) with active or placebo controls. For example, Table 1 from a mouse-liver gene expression study outlines a split-plot design comparing AZT with 3TC effects, controlling for dose variability and biological replicates . In clinical contexts, protocols may use "active control groups" (e.g., AZT vs. experimental drugs) to comply with ethical standards, as seen in HIV trials .

Q. What methodologies are recommended for characterizing the structural and functional properties of this compound?

  • Methodological Answer: Structural characterization typically combines SEM and TEM for morphology, XRD for crystallinity, and FTIR for functional groups. BET analysis quantifies surface area, while VSM assesses magnetic properties, as demonstrated in adsorption studies of AZT derivatives . For biological activity, CD4 count tracking in longitudinal studies validates antiviral efficacy .

Q. What in vitro models are validated for assessing the antiviral mechanisms of this compound?

  • Methodological Answer: Primary human cell lines (e.g., peripheral blood mononuclear cells) and animal models (e.g., murine HIV analogs) are standard. Clinical validation often relies on mother-infant cohort studies, as in ACTG 076 trials, which measured HIV transmission rates post-AZT administration .

Q. How should researchers control for confounding variables in longitudinal studies of this compound?

  • Methodological Answer: Stratified randomization and covariate adjustment (e.g., race, baseline viral load) are critical. Multidrug regimen comparisons (e.g., AZT/3TC/nelfinavir vs. AZT/3TC/efavirenz) isolate the compound’s effects while controlling for co-administered therapies .

Q. What are the ethical considerations in designing placebo-controlled trials for this compound?

  • Methodological Answer: Placebo use is ethically restricted when AZT is established as the standard of care. Trials instead adopt active-control designs with rigorous equivalence testing, as seen in post-1980s HIV protocols .

Advanced Research Questions

Q. How can researchers address conflicting data regarding the therapeutic efficacy of this compound across clinical cohorts?

  • Methodological Answer: Meta-analyses should account for cohort heterogeneity (e.g., race, comorbidities) using mixed-effects models. For instance, the New York Times AIDS dataset revealed racial disparities in AZT outcomes, necessitating subgroup analyses . Sensitivity analyses can resolve contradictions, such as re-evaluating early AZT trials where placebo-group mortality skewed interpretations .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Response surface methodology (RSM) with central composite design (CCD) optimizes dose parameters. A study on AZT adsorption achieved model validity (R² > 0.997) by testing variables like pH and adsorbent dose, validated via ANOVA (p = 1.3101e−06) . Bayesian hierarchical models further address non-linear pharmacokinetics in diverse populations .

Q. How do pharmacokinetic variabilities in resource-limited settings impact this compound treatment outcomes?

  • Methodological Answer: Retrospective analyses of treatment-switching protocols (e.g., d4T to AZT in Cambodia) highlight adherence challenges and CD4 count monitoring as key variables. Such studies require adaptive trial designs and robust pharmacovigilance systems .

Q. How can response surface methodology (RSM) be applied to optimize synthesis parameters of this compound derivatives?

  • Methodological Answer: RSM-CCD models test interactive effects of variables (e.g., temperature, reagent ratios). A study on AZT nanocomposites optimized adsorption efficiency by iteratively adjusting pH (4–10), contact time (10–90 min), and adsorbent dose (0.02–0.1 g/L) .

Q. What interdisciplinary approaches resolve controversies in historical efficacy assessments of this compound?

  • Methodological Answer: Re-analysis of archival data (e.g., ACTG 076 trials ) with modern statistical tools (e.g., machine learning-based survival analysis) clarifies efficacy timelines. Comparative historiography contextualizes early ethical compromises, such as truncated trials due to placebo-group mortality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.